molecular formula C14H9FN2O4 B15074693 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline CAS No. 198879-87-7

4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline

Cat. No.: B15074693
CAS No.: 198879-87-7
M. Wt: 288.23 g/mol
InChI Key: CKUWGMVUVUBUDZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is an organic compound that features a fluorine atom, a methylenedioxy group, and a nitrobenzylidene moiety

Preparation Methods

The synthesis of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline typically involves the condensation of 4-fluoroaniline with 4,5-(methylenedioxy)-2-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylenedioxy group may also contribute to its activity by stabilizing the compound or enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar compounds include:

    4-Fluoroaniline: A simpler analog with a fluorine atom and an amino group.

    2-Fluoro-4-methylaniline: Another fluorinated aniline derivative with a methyl group.

Compared to these compounds, 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is unique due to the presence of the methylenedioxy and nitrobenzylidene groups, which may impart distinct chemical and biological properties.

Properties

CAS No.

198879-87-7

Molecular Formula

C14H9FN2O4

Molecular Weight

288.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H9FN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2

InChI Key

CKUWGMVUVUBUDZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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